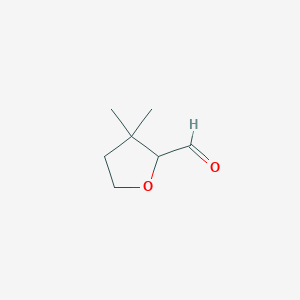![molecular formula C12H18F2N2O B1490839 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole CAS No. 2097943-51-4](/img/structure/B1490839.png)
4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole
描述
4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole, also known as 4,4-DFP, is an organic chemical compound that has a wide range of applications in the scientific research field. It is a versatile compound with a wide range of chemical and physical properties that make it useful in a variety of applications. 4,4-DFP is an important synthetic intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other materials. Its unique properties make it suitable for a variety of applications, including drug synthesis, chemical synthesis, and analytical chemistry.
科学研究应用
4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole has a wide range of applications in the scientific research field. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other materials. It is also used in a variety of analytical techniques, such as HPLC, GC, and NMR, to detect and quantify compounds in samples. Additionally, 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole is used in a variety of biological assays to detect the presence of specific molecules.
作用机制
The mechanism of action of 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole is not fully understood. However, it is believed to act as a catalyst for certain reactions, such as the Wittig reaction and the Mitsunobu reaction. Additionally, 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole are not well understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450, and to act as a catalyst for certain reactions. Additionally, it has been shown to have an effect on the metabolism of certain drugs, such as warfarin.
实验室实验的优点和局限性
The advantages of using 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole in lab experiments include its versatility, its ability to act as a catalyst for certain reactions, and its ability to act as an inhibitor of certain enzymes. Additionally, 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole is relatively inexpensive and easy to obtain. The main limitation of 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole is that its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not fully understood.
未来方向
Future research on 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. Additionally, research should focus on developing new synthetic methods for the production of 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole, as well as exploring its potential applications in drug synthesis and other areas. Finally, research should focus on understanding the toxicity of 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole and developing safety protocols for its use in the laboratory.
属性
IUPAC Name |
(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O/c13-12(14)4-3-8-6-16(7-9(8)12)11(17)10-2-1-5-15-10/h8-10,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWSJSVYRBCJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC3CCC(C3C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)

![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)





![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)


